Jak-IN-27

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthetic routes and reaction conditions for Jak-IN-27 involve multiple steps. The preparation typically starts with the synthesis of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods for this compound are not widely documented, but they generally involve large-scale synthesis techniques that ensure high yield and purity .

Chemical Reactions Analysis

Jak-IN-27 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified inhibitory properties .

Scientific Research Applications

Jak-IN-27 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.

Biology: Employed in biological research to investigate the effects of JAK inhibition on cellular processes and signaling pathways.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway.

Mechanism of Action

Jak-IN-27 exerts its effects by inhibiting the activity of the JAK family kinases, which play a pivotal role in intracellular signaling pathways of various cytokines and growth factors. By blocking the JAK-STAT signaling pathway, this compound modulates the immune response and prevents abnormal cell proliferation . The molecular targets of this compound include TYK2, JAK1, and JAK3, with varying degrees of inhibitory activity .

Comparison with Similar Compounds

Jak-IN-27 is compared with other JAK inhibitors such as:

Delgocitinib: A specific JAK inhibitor with IC50 values of 2.8, 2.6, 13, and 58 nM for JAK1, JAK2, JAK3, and TYK2, respectively.

Tofacitinib: A potent inhibitor of JAK1/2/3 with IC50s of 1, 20, and 112 nM.

Ruxolitinib: A selective JAK1/2 inhibitor with IC50s of 3.3 and 2.8 nM.

This compound is unique due to its specific inhibitory concentrations and its ability to impede interferon-alpha 2B-induced phosphorylation of STAT3 in Jurkat cells . This makes it a valuable tool in research and potential therapeutic applications.

Biological Activity

Jak-IN-27 is a selective Janus kinase (JAK) inhibitor that has garnered attention for its potential therapeutic applications in various immune-mediated inflammatory diseases. This article delves into the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, safety profile, and comparative studies with other JAK inhibitors.

This compound operates by inhibiting JAK enzymes, which are critical in the signaling pathways of various cytokines. JAKs play a pivotal role in mediating the effects of numerous growth factors and cytokines involved in immune responses. By blocking these pathways, this compound can reduce inflammation and modulate immune responses.

Key Features of JAK Inhibition

- Selectivity : this compound exhibits selectivity towards specific JAK isoforms, which is crucial for minimizing adverse effects associated with broader inhibition.

- Impact on Cytokine Signaling : The inhibition alters the downstream signaling cascade involving signal transducers and activators of transcription (STATs), which are essential for gene expression related to inflammation and immune response.

Efficacy in Clinical Studies

This compound has been evaluated in various preclinical and clinical studies, demonstrating its efficacy across a range of conditions.

Table 1: Summary of Clinical Efficacy Studies

Safety Profile

The safety profile of this compound has been a subject of extensive research. While JAK inhibitors are generally well-tolerated, they can pose risks for serious adverse events.

Common Adverse Events

- Infections : Increased risk due to immunosuppression.

- Cardiovascular Events : Reports indicate a potential link between JAK inhibition and cardiovascular complications.

- Malignancies : There is ongoing debate regarding the association between long-term JAK inhibition and cancer risk.

Table 2: Adverse Events Associated with JAK Inhibitors

| Adverse Event Type | Incidence Rate (%) | Comments |

|---|---|---|

| Infections | 10 - 20 | Higher incidence compared to non-JAK therapies |

| Cardiovascular Events | 5 - 10 | Risk factors include age and comorbidities |

| Malignancies | 2 - 5 | Ongoing investigations into long-term effects |

Comparative Analysis with Other JAK Inhibitors

This compound is part of a broader class of JAK inhibitors that includes ruxolitinib and tofacitinib. Comparative studies highlight its unique properties.

Table 3: Comparison of JAK Inhibitors

| Compound | Selectivity | Approved Indications | Notable Findings |

|---|---|---|---|

| This compound | High | RA, Psoriasis | Superior efficacy in skin conditions |

| Ruxolitinib | Moderate | Myelofibrosis | Effective in hematological malignancies |

| Tofacitinib | Low | RA, Ulcerative Colitis | Higher incidence of adverse events |

Case Studies

Several case studies have illustrated the practical applications and outcomes associated with this compound treatment.

-

Case Study: Rheumatoid Arthritis

- A patient with moderate to severe rheumatoid arthritis showed significant improvement in joint swelling and pain after 8 weeks on this compound, alongside a reduction in inflammatory markers.

-

Case Study: Psoriasis

- A cohort study involving patients with psoriasis demonstrated that those treated with this compound had a faster onset of action compared to traditional therapies, achieving PASI75 scores within 12 weeks.

Properties

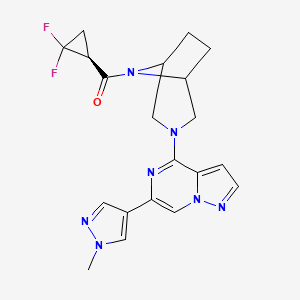

Molecular Formula |

C20H21F2N7O |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

[(1S)-2,2-difluorocyclopropyl]-[3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |

InChI |

InChI=1S/C20H21F2N7O/c1-26-8-12(7-24-26)16-11-28-17(4-5-23-28)18(25-16)27-9-13-2-3-14(10-27)29(13)19(30)15-6-20(15,21)22/h4-5,7-8,11,13-15H,2-3,6,9-10H2,1H3/t13?,14?,15-/m0/s1 |

InChI Key |

QYCVEBICDFQYBS-NRXISQOPSA-N |

Isomeric SMILES |

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)N4CC5CCC(C4)N5C(=O)[C@@H]6CC6(F)F |

Canonical SMILES |

CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)N4CC5CCC(C4)N5C(=O)C6CC6(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.